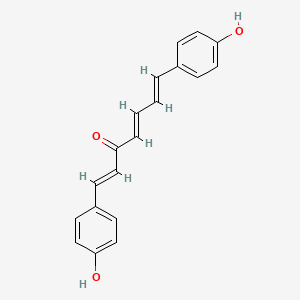

1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One

Description

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one has been reported in Dioscorea oppositifolia, Curcuma mangga, and other organisms with data available.

a macrophage TNF-alpha antagonist; structure in first source

Properties

IUPAC Name |

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1-14,21-22H/b3-1+,4-2+,10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALMCMYYFAHUGA-BPTNNVFMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=C/C(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045759 | |

| Record name | (E,E,E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149732-52-5 | |

| Record name | 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149732-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E,E,E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Potential of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One: A Technical Guide to Its Natural Sources and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a curcuminoid compound, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this diarylheptanoid, detailing its presence in various plant species. Furthermore, this document outlines established experimental protocols for its extraction and purification and delves into its known biological activities, with a particular focus on its role in modulating key signaling pathways. Quantitative data, where available, is presented in a structured format to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in the rhizomes of various plants belonging to the Zingiberaceae family, commonly known as the ginger family. While it is often a minor constituent compared to other curcuminoids like curcumin, its presence is significant in several species.

The primary natural sources identified in the scientific literature include:

-

Curcuma longa (Turmeric): The rhizome of Curcuma longa is a well-documented source of this compound.[1][2] The all-trans isomer, (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, was first fully characterized from turmeric extracts in 1993.[2]

-

Curcuma kwangsiensis: This species of Curcuma has been identified as a source from which this compound can be isolated.[3][4] However, studies have noted that the yield of this specific compound from Curcuma kwangsiensis can be low.[3]

-

Etlingera elatior (Torch Ginger): The rhizomes of torch ginger are another confirmed natural source of this curcuminoid.[1][2]

-

Alpinia galanga (Galangal): This plant, also a member of the ginger family, has been shown to contain this compound.[5]

Quantitative Analysis

Precise quantitative data for this compound in its natural sources is limited in publicly available literature, as it is often a less abundant curcuminoid. However, studies on the general composition of these plants provide some context.

| Plant Species | Part | Compound Class | Reported Content | Citation |

| Curcuma longa | Rhizome | Total Curcuminoids | Average of 2.61% (comprising curcumin, demethoxycurcumin, and bisdemethoxycurcumin) | [6] |

| Alpinia galanga | Rhizome | Essential Oils | 0.143% to 1.32% | [5] |

Note: The table highlights the general composition of related compounds. The concentration of this compound is expected to be a fraction of the total curcuminoid content. Further targeted quantitative studies are required to establish the precise concentration of this specific compound in these sources.

Experimental Protocols: Extraction and Isolation

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from various reported methods for diarylheptanoids from the Zingiberaceae family.

General Extraction and Fractionation

-

Preparation of Plant Material: Dried and powdered rhizomes (e.g., 30 kg of Zingiber officinale) are used as the starting material.[7]

-

Solvent Extraction: The powdered material is extracted with 70% ethanol (e.g., 210 L) under reflux at 60°C for 2 hours. This process is typically repeated twice.[7]

-

Concentration: The combined ethanol extract is concentrated under reduced pressure to yield a crude extract.[7]

-

Solvent Partitioning: The crude extract is suspended in 95% ethanol and partitioned successively with petroleum ether and ethyl acetate to separate compounds based on their polarity.[7]

Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction, which is typically enriched with diarylheptanoids, is subjected to column chromatography on silica gel. A gradient elution system, such as chloroform-acetone, is used to separate the compounds.[7]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water mixtures.[7][8]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has also been successfully employed for the separation of bioactive constituents from Alpinia officinarum, offering an alternative to traditional column chromatography.[9]

Biological Activities and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of antiviral and anti-inflammatory research.

Antiviral Activity: Inhibition of SARS-CoV-2 Nucleocapsid Protein

Recent studies have identified this compound as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein.[3][4] The N protein is crucial for the viral life cycle, and its inhibition presents a promising therapeutic strategy. The compound has been shown to exhibit excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 μM and 0.17 μM, respectively.[3][4]

The proposed mechanism involves the binding of the compound to the N-terminal domain (NTD) of the N protein, which is responsible for RNA binding. This interaction is presumed to block the binding of viral RNA to the N protein, thereby inhibiting viral replication and transcription.[3]

Caption: Inhibition of SARS-CoV-2 N Protein by this compound.

Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

The compound has also been shown to possess anti-inflammatory properties by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[10] Specifically, it has been demonstrated to inhibit the translocation of the p65 subunit of NF-κB into the nucleus.[10] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous inflammatory diseases.

In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) lead to the phosphorylation and degradation of IκBα, which normally sequesters the NF-κB (p50/p65) dimer in the cytoplasm. The release of NF-κB allows it to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound intervenes in this process by preventing the nuclear translocation of p65.

Caption: Inhibition of NF-κB p65 Translocation by this compound.

Conclusion

This compound represents a promising natural product with demonstrated antiviral and anti-inflammatory activities. Its presence in readily available plant sources from the Zingiberaceae family makes it an accessible target for further research and development. The experimental protocols outlined in this guide provide a foundation for its isolation and purification, while the elucidation of its mechanisms of action against the SARS-CoV-2 N protein and the NF-κB signaling pathway highlights its therapeutic potential. Further quantitative studies to determine its concentration in various natural sources and in-depth investigations into its pharmacological properties are warranted to fully realize its clinical utility. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Diarylheptanoid glycosides from Zingiber officinale peel and their anti-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antimelanoma and Antityrosinase from Alpinia galangal Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One chemical structure and properties

An In-depth Technical Guide on 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One

Abstract

This compound is a naturally occurring curcuminoid found in species such as turmeric (Curcuma longa) and torch ginger (Etlingera elatior)[1][2]. This symmetrical diarylheptanoid has garnered significant interest within the scientific community for its potent biological activities, most notably its antioxidant and antiviral properties[1][3]. Recent research has highlighted its efficacy as an inhibitor of the nucleocapsid (N) protein of coronaviruses, including SARS-CoV-2, presenting a promising avenue for the development of novel antiviral therapeutics[2][4][5]. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols utilized for its study.

Chemical Structure and Physicochemical Properties

The compound is characterized by two 4-hydroxyphenyl groups linked by a seven-carbon chain containing a ketone and three double bonds in a conjugated system. The most common and stable isomer is the all-trans form, systematically named (1E,4E,6E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one[1].

Chemical Structure:

Figure 1: 2D Chemical Structure of (1E,4E,6E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.

Physicochemical Data

The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1E,4E,6E)-1,7-Bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | [1] |

| Molecular Formula | C₁₉H₁₆O₃ | [1][6] |

| Molar Mass | 292.334 g·mol⁻¹ | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 168–170 °C | [1] |

| CAS Number | 470466-05-8 ((1E,4E,6E) isomer) | [1] |

Spectral Data

Spectroscopic data are crucial for the structural confirmation of the synthesized or isolated compound.

| Spectral Data Type | Peaks and Values |

| ¹H NMR (600 MHz, MeOD) | δ 7.66 (d, J = 15.8 Hz, 1H), 7.58–7.52 (m, 3H), 7.42 (d, J = 8.5 Hz, 2H), 7.01 (dd, J = 15.6, 10.6 Hz, 2H), 6.93 (dd, J = 15.4, 10.8 Hz, 1H), 6.83 (d, J = 8.5 Hz, 2H), 6.79 (d, J = 8.5 Hz, 2H), 6.65 (d, J = 15.1 Hz, 1H).[5][7] |

| ¹³C NMR (150 MHz, MeOD) | δ 190.33, 160.21, 158.80, 144.64, 143.67, 142.25, 130.23, 128.79, 127.94, 127.10, 126.30, 123.93, 121.91, 115.54, 115.37.[5][7] |

| HRMS (High-Resolution Mass Spectrometry) | m/z calculated for C₁₉H₁₇O₃ [M+H]⁺: 293.1172, found 293.1178.[5][7] |

Biological Activity and Mechanism of Action

This curcuminoid exhibits a range of biological effects, with its antioxidant and antiviral activities being the most extensively studied.

Antioxidant Properties

This compound has been shown to inhibit lipid peroxidation more effectively than the standard antioxidant alpha-tocopherol, a property attributed to the phenolic hydroxyl groups and the extended conjugated system[1].

Antiviral Activity

Recent studies have identified this compound as a potent inhibitor of human coronaviruses. It demonstrates significant antiviral activity against both HCoV-OC43 and the pandemic-causing SARS-CoV-2.[3][4][5]

| Virus | EC₅₀ Value | Reference |

| HCoV-OC43 | 0.16 ± 0.01 µM | [4][5][8] |

| SARS-CoV-2 | 0.17 ± 0.07 µM | [3][4][5][8] |

The primary mechanism for its antiviral action is the inhibition of the viral nucleocapsid (N) protein.[3][4] The N protein is essential for the viral life cycle, playing critical roles in packaging the viral RNA genome into new virions. The compound binds to the N-terminal domain (N-NTD) of the N protein, which is responsible for RNA binding.[4][5] This interaction is presumed to block the N protein from binding to viral RNA, thereby inhibiting viral replication and transcription.[4][5]

Experimental Protocols

Due to the low yield from natural sources, chemical synthesis is often employed for obtaining sufficient quantities of the compound for research.[4][5]

Synthesis and Purification

A detailed synthesis protocol was reported by Liu et al. (2023). The key steps involve a Claisen-Schmidt condensation reaction.

-

Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one: 4-hydroxybenzaldehyde is reacted with acetone under basic conditions (e.g., aqueous NaOH) to yield the intermediate chalcone.

-

Synthesis of this compound: The intermediate from step 1 is then reacted with another equivalent of 4-hydroxybenzaldehyde in the presence of a suitable catalyst or base.

-

Purification: The crude product is purified using silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 1:1 v/v), yielding the final product as a yellow solid.[5]

Biological Assays

The workflow for identifying and validating the antiviral activity involves a series of biophysical and cell-based assays.

3.2.1 Microscale Thermophoresis (MST)

This technique is used to quantify the binding affinity between the compound and its target protein (N-NTD).[5][8]

-

Objective: To measure the dissociation constant (Kd) of the compound-protein interaction.

-

Protocol:

-

The target protein (recombinant N-NTD) is labeled with a fluorescent dye.

-

The labeled protein is kept at a constant concentration, while the compound (ligand) is titrated in a series of dilutions.

-

The samples are loaded into capillaries and subjected to a microscopic temperature gradient.

-

The movement of the fluorescently labeled protein along this gradient (thermophoresis) changes upon ligand binding.

-

This change is measured and plotted against the ligand concentration to determine the Kd value.

-

3.2.2 Drug Affinity Responsive Target Stability (DARTS)

DARTS is used to confirm the direct binding of the compound to the target protein in a more complex biological matrix.[4][5]

-

Objective: To validate that the compound protects the target protein from proteolysis.

-

Protocol:

-

Cell lysates or purified protein solutions containing the target protein (N-NTD) are incubated with the compound or a vehicle control (e.g., DMSO).

-

A protease (e.g., pronase) is added to the samples to initiate protein degradation.

-

The reaction is stopped, and the remaining amount of the target protein is analyzed by SDS-PAGE and Western blotting.

-

A higher amount of intact target protein in the compound-treated sample compared to the control indicates that binding has occurred, conferring stability against the protease.

-

3.2.3 In Vitro Antiviral Assay

This cell-based assay is the definitive test to measure the compound's ability to inhibit viral replication.[5]

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of the compound against a specific virus.

-

Protocol:

-

Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in multi-well plates.

-

The cells are treated with serial dilutions of the compound.

-

The cells are then infected with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).

-

After an incubation period (e.g., 24-48 hours), the extent of viral replication is quantified. This can be done by measuring the viral load in the supernatant (e.g., by RT-qPCR) or by assessing the virus-induced cytopathic effect (CPE).

-

The data are used to generate a dose-response curve, from which the EC₅₀ value is calculated.

-

Conclusion

This compound is a promising natural product with well-defined chemical properties and significant, quantifiable biological activity. Its potent inhibition of the SARS-CoV-2 nucleocapsid protein at nanomolar concentrations marks it as a strong candidate for further preclinical and clinical development as an antiviral agent. The established protocols for its synthesis and biological evaluation provide a solid foundation for researchers in drug discovery and development to explore its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | SARS-CoV | 149732-52-5 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scienceopen.com [scienceopen.com]

- 5. scienceopen.com [scienceopen.com]

- 6. 1,7-Bis (4-hydroxyphenyl)-1,4,6-heptatrien-3-one | C19H16O3 | CID 71346280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthetic Pathway of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a naturally occurring curcuminoid found in turmeric (Curcuma longa) and other plant species. This compound, also known as bisdemethoxycurcumin, is of significant interest to the scientific community due to its potential therapeutic properties. This document details the enzymatic steps involved in its synthesis, from primary metabolites to the final product. It includes a compilation of available quantitative data on the key enzymes, detailed experimental protocols for the in vitro reconstitution of the pathway and analysis of its products, and visualizations of the biosynthetic pathway and experimental workflows.

Introduction

This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. It is a member of the curcuminoid family, which includes curcumin and demethoxycurcumin. These compounds are responsible for the vibrant yellow color of turmeric and have been extensively studied for their antioxidant, anti-inflammatory, and potential anticancer activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. Two molecules derived from this pathway, p-coumaroyl-CoA, are condensed with one molecule of malonyl-CoA to form the characteristic C6-C7-C6 backbone of the diarylheptanoid. This process is orchestrated by a series of specific enzymes, primarily from the ligase and polyketide synthase families.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that can be divided into two main stages: the formation of the p-coumaroyl-CoA precursor via the phenylpropanoid pathway, and the subsequent condensation to form the diarylheptanoid backbone.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The initial steps of the pathway are shared with the biosynthesis of a wide array of plant natural products, including flavonoids and lignin.

-

Deamination of L-Phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation of Cinnamic Acid: The aromatic ring of cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid. This step is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

-

Activation of p-Coumaric Acid: Finally, p-coumaric acid is activated by the attachment of a coenzyme A (CoA) molecule to form p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) in an ATP-dependent manner.

Diarylheptanoid Formation: The Role of Type III Polyketide Synthases

The formation of the this compound backbone from p-coumaroyl-CoA and malonyl-CoA is catalyzed by two key Type III polyketide synthases (PKSs) in Curcuma longa: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) .

-

Diketide Formation: DCS catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form p-coumaroyl-diketide-CoA.[1]

-

Final Condensation: A second molecule of p-coumaroyl-CoA is then condensed with p-coumaroyl-diketide-CoA to yield 1,7-Bis(4-Hydroxyphenyl)-1,6-heptadiene-3,5-dione, the diketo form of bisdemethoxycurcumin. This reaction is catalyzed by Curcumin Synthase, with studies indicating that CURS3 is particularly efficient in utilizing p-coumaroyl-CoA as a substrate to produce bisdemethoxycurcumin.[2][3]

Keto-Enol Tautomerism

The final product, this compound, is the enol tautomer of the initially formed diketone, 1,7-Bis(4-Hydroxyphenyl)-1,6-heptadiene-3,5-dione. This tautomerization is a spontaneous process, and the enol form is stabilized by intramolecular hydrogen bonding. The equilibrium between the keto and enol forms can be influenced by the solvent and pH.

Quantitative Data

The following table summarizes the available kinetic data for the key enzymes involved in the biosynthesis of this compound. It is important to note that the data is sourced from various organisms, and kinetic parameters can vary between species and under different experimental conditions.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| PAL | Pyrus bretschneideri | L-Phenylalanine | 35.8 ± 2.1 | 1.2 ± 0.1 | [4] |

| 4CL | Morus notabilis | p-Coumaric acid | 10.49 | 4.4 (nkat mg⁻¹) | [5] |

| DCS | Curcuma longa | Feruloyl-CoA | 46 (S₀.₅) | 0.02 | [6] |

| Malonyl-CoA | 8.4 | 0.011 | [7] | ||

| CURS1 | Curcuma longa | p-Coumaroyl-CoA | 189 | 0.014 | [8] |

| Feruloyl-CoA | 18 | 0.018 | [8] | ||

| CURS2 | Curcuma longa | Feruloyl-CoA | ~20 | ~0.003 | [2] |

| CURS3 | Curcuma longa | p-Coumaroyl-CoA | 3.4 | 0.006 | [2] |

| Feruloyl-CoA | 2.2 | 0.003 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Recombinant Enzymes (DCS and CURS)

This protocol describes the expression of Curcuma longa DCS and CURS in Escherichia coli and their subsequent purification.

Materials:

-

pET expression vector containing the gene of interest (e.g., pET28a-DCS, pET28a-CURS)

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) medium

-

Kanamycin (50 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Protocol:

-

Transformation: Transform the expression plasmids into E. coli BL21(DE3) competent cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with 10 column volumes of wash buffer.

-

Elution: Elute the His-tagged protein with 5 column volumes of elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. Store the purified enzyme at -80°C.

In Vitro Enzyme Assay for DCS and CURS

This protocol describes an assay to determine the activity of the purified DCS and CURS enzymes.

Materials:

-

Purified recombinant DCS and CURS enzymes

-

p-Coumaroyl-CoA

-

Malonyl-CoA

-

Reaction buffer (100 mM potassium phosphate buffer, pH 7.0)

-

Quenching solution (20% acetic acid)

-

Ethyl acetate

-

HPLC system with a C18 column

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

-

Reaction buffer

-

p-Coumaroyl-CoA (e.g., 50 µM)

-

Malonyl-CoA (e.g., 100 µM)

-

Purified DCS enzyme (e.g., 2 µg)

-

Purified CURS enzyme (e.g., 2 µg)

-

Bring the total volume to 100 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 10 µL of 20% acetic acid.

-

Extraction: Extract the product by adding 200 µL of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases and transfer the upper organic layer to a new tube. Repeat the extraction.

-

Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., 50 µL of methanol) and analyze by HPLC.

HPLC Analysis of Reaction Products

This protocol provides a general method for the separation and detection of this compound.

Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Standard of this compound (bisdemethoxycurcumin)

Protocol:

-

Sample Preparation: Prepare the extracted and re-dissolved sample from the enzyme assay.

-

HPLC Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Detection wavelength: 420 nm

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30-70% B (linear gradient)

-

25-30 min: 70% B

-

30-31 min: 70-30% B (linear gradient)

-

31-35 min: 30% B (equilibration)

-

-

-

Analysis: Inject the sample and a standard of bisdemethoxycurcumin. Identify the product peak by comparing its retention time and UV spectrum with the standard. Quantify the product using a calibration curve generated from the standard.

Visualizations

Biosynthetic Pathway Diagram

References

- 1. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curcumin synthase - Wikipedia [en.wikipedia.org]

- 4. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

The Biological Prowess of Diarylheptanoids from Torch Ginger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torch ginger (Etlingera elatior), a member of the Zingiberaceae family, is a plant of significant interest in traditional medicine and modern pharmacology. Its rhizomes, in particular, are a rich source of bioactive compounds, among which diarylheptanoids stand out for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of diarylheptanoids isolated from torch ginger. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and insights into the molecular mechanisms of action.

Key Diarylheptanoids from Torch Ginger

Phytochemical investigations of Etlingera elatior rhizomes have led to the isolation of several diarylheptanoids. The most prominent among them include:

-

1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone

-

Demethoxycurcumin

-

1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one

These compounds form the primary focus of this guide, and their reported biological activities are detailed in the subsequent sections.

Biological Activities and Quantitative Data

The diarylheptanoids from torch ginger exhibit a wide spectrum of pharmacological effects. The following tables summarize the available quantitative data for these activities, providing a basis for comparison and further investigation.

Antioxidant Activity

Diarylheptanoids are potent antioxidants, capable of scavenging free radicals and inhibiting lipid peroxidation. Their efficacy is often compared to standard antioxidants like α-tocopherol.

| Compound/Extract | Assay | IC50/EC50/Inhibition (%) | Reference |

| Diarylheptanoids from E. elatior (1-3) | Lipid Peroxidation Inhibition | More potent than α-tocopherol | [1] |

| Aqueous Extract of E. elatior flowers (Kelantan) | DPPH Radical Scavenging | IC50: 34.5 µg/mL | |

| Ethanolic Extract of E. elatior flowers (Kelantan) | DPPH Radical Scavenging | IC50 increased by 19.4% vs. aqueous extract | |

| Diarylheptanoids from Etlingera calophrys | DPPH Radical Scavenging | IC50 range: 25.1 to 398.2 µg/mL | [2] |

Note: Compounds 1-3 refer to 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone, demethoxycurcumin, and this compound respectively.

Anti-inflammatory Activity

The anti-inflammatory properties of diarylheptanoids are attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

| Compound/Extract | Assay | IC50/Effect | Reference |

| 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH) | NO Production in LPS-activated RAW264.7 cells | Dose-dependent inhibition, greater efficacy than curcumin | [3] |

| Diarylheptanoids from Alnus hirsuta | NF-κB Activation in RAW264.7 cells | IC50 range: 9.2-23.7 µM | |

| Diarylheptanoids from Alnus hirsuta | NO Production in RAW264.7 cells | IC50 range: 9.2-23.7 µM | |

| Diarylheptanoids from Alnus hirsuta | TNF-α Production in RAW264.7 cells | IC50 range: 9.2-23.7 µM |

Anticancer Activity

Diarylheptanoids have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.

| Compound/Extract | Cell Line | IC50 | Reference |

| Demethoxycurcumin | GBM 8401 (human brain malignant glioma) | 22.71 µM | [4] |

| Demethoxycurcumin | FaDu (human head and neck squamous cell carcinoma) | 37.78 ± 2 µM | [5] |

| Demethoxycurcumin | LN229 (human glioma) | 24.54 µM | [6] |

| Demethoxycurcumin | GBM8401 (human glioma) | 17.73 µM | [6] |

| Aqueous Extract of E. elatior flowers (Kelantan) | MCF-7 (breast cancer) | 173.1 µg/mL | [7] |

| Aqueous Extract of E. elatior flowers (Kelantan) | MDA-MB-231 (breast cancer) | 196.2 µg/mL | [7] |

Antimicrobial Activity

Diarylheptanoids from Etlingera species have shown inhibitory activity against a range of pathogenic bacteria.

| Compound/Extract | Microorganism | MIC (Minimal Inhibitory Concentration) | Reference |

| Extracts of E. elatior flowers | Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa | 30 to >100 µg/mL | [7] |

| Diarylheptanoids from Etlingera calophrys | Gram-positive and Gram-negative bacteria | up to 8 µg/mL | [2][8] |

| Etlingerin from Etlingera pubescens | Staphylococcus aureus ATCC 43300, Bacillus subtilis ATCC 8188 | Two-fold lower than curcumin | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Sample Preparation : Dissolve the test compounds (diarylheptanoids) and a standard antioxidant (e.g., ascorbic acid) in methanol to create a series of concentrations.

-

Assay Procedure :

-

Add a specific volume of each sample concentration to a 96-well microplate.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement : Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculation : Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anticancer Activity: MTT Cytotoxicity Assay

-

Cell Culture : Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of the diarylheptanoids for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the colored solution at a wavelength of approximately 570 nm.

-

Calculation : Determine the percentage of cell viability relative to untreated control cells and calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with fetal bovine serum.

-

Cell Seeding and Treatment : Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the diarylheptanoids for a short period (e.g., 1 hour) before stimulating them with lipopolysaccharide (LPS) to induce inflammation.

-

Incubation : Incubate the cells for 24 hours to allow for NO production.

-

Griess Assay :

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for a short duration (e.g., 10-15 minutes).

-

-

Measurement : Measure the absorbance at approximately 540 nm.

-

Calculation : Determine the nitrite concentration in the samples using a standard curve prepared with sodium nitrite. A decrease in nitrite concentration indicates inhibition of NO production.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution : Prepare two-fold serial dilutions of the diarylheptanoids in a 96-well microplate containing broth.

-

Inoculation : Inoculate each well with the standardized microbial suspension.

-

Incubation : Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC : The MIC is the lowest concentration of the diarylheptanoid that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Diarylheptanoids from torch ginger exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Pathway: Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Diarylheptanoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.

Anticancer Pathway: Modulation of Cell Survival and Apoptosis Pathways

Torch ginger extracts containing diarylheptanoids have been shown to induce cancer cell death by inhibiting key survival pathways like PI3K/Akt and MAPK (ERK1/2, p38).

Caption: Anticancer mechanism of diarylheptanoids via inhibition of survival pathways.

Conclusion and Future Directions

The diarylheptanoids isolated from torch ginger represent a promising class of natural products with significant therapeutic potential. Their multifaceted biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, make them attractive candidates for further research and development. This guide has consolidated the current knowledge on these compounds, providing a foundation for future studies.

Future research should focus on:

-

Isolation and characterization of novel diarylheptanoids from Etlingera elatior.

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

Preclinical and clinical studies to evaluate the safety and efficacy of these diarylheptanoids in various disease models.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues.

By continuing to explore the rich chemical diversity of torch ginger, the scientific community can unlock new avenues for the development of novel therapeutics to address a range of human diseases.

References

- 1. Antioxidative constituents of Etlingera elatior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. Demethoxycurcumin Retards Cell Growth and Induces Apoptosis in Human Brain Malignant Glioma GBM 8401 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secondary metabolites constituents and antioxidant, anticancer and antibacterial activities of Etlingera elatior (Jack) R.M.Sm grown in different locations of Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bactericidal and cytotoxic activity of a diarylheptanoid (etlingerin) isolated from a ginger (Etlingera pubescens) endemic to Borneo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a naturally occurring curcuminoid found in the rhizomes of Curcuma longa (turmeric) and Etlingera elatior (torch ginger).[1] As a member of the diarylheptanoid class of compounds, it shares structural similarities with curcumin, a well-studied antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, including detailed experimental protocols for common antioxidant assays and an exploration of the potential signaling pathways involved in its antioxidant activity. While direct quantitative antioxidant data for this specific compound is limited in publicly available literature, this guide presents comparative data for structurally related curcuminoids to provide a valuable reference for researchers. Studies have shown that curcuminoids, including this compound, can inhibit lipid peroxidation more effectively than alpha-tocopherol.[1]

Quantitative Antioxidant Capacity Data

Extensive literature searches did not yield specific IC50 values from DPPH, ABTS, or other radical scavenging assays for this compound. However, to provide a relevant benchmark, the following table summarizes the reported antioxidant activities of the closely related and extensively studied curcuminoid, curcumin, and its derivatives.

| Compound | Assay | IC50 Value | Reference |

| Curcumin | DPPH | 35.1 µM | [2] |

| Curcumin | DPPH | 3.20 µg/mL | [3] |

| Nanocurcumin | DPPH | 0.68 µg/mL | [3] |

| Curcumin | ABTS | 18.54 µg/mL | [3] |

| Nanocurcumin | ABTS | 15.59 µg/mL | [3] |

| Curcumin-bis-β-D-glucoside | DPPH | 22.25 µM | [4] |

| Tetrahydrocurcumin (THC) | DPPH | 18.7 µM | [2] |

| Hexahydrocurcumin (HHC) | DPPH | 21.6 µM | [2] |

| Octahydrocurcumin (OHC) | DPPH | 23.6 µM | [2] |

Note: The antioxidant activity of curcuminoids is influenced by their chemical structure, including the presence and position of hydroxyl and methoxy groups on the aromatic rings.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound solutions: Prepare a series of concentrations of the test compound in methanol.

-

Reaction mixture: Add a specific volume of the test compound solution to the DPPH solution. The final volume and the ratio of sample to DPPH solution may vary depending on the specific protocol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS radical cation is reduced, and the decrease in absorbance at 734 nm is measured.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate buffered saline (PBS) or water

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•+) solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

-

Dilution of ABTS•+ solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test compound solutions: Prepare a series of concentrations of the test compound in methanol or PBS.

-

Reaction mixture: Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance measurement: Measure the absorbance of the solution at 734 nm.

-

Calculation of scavenging activity: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of curcuminoids like this compound is not only attributed to direct radical scavenging but also to their ability to modulate cellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes.

Keap1-Nrf2/ARE Signaling Pathway

The Keap1-Nrf2/ARE pathway is a major regulator of cellular resistance to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of inducers like curcuminoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Caption: Keap1-Nrf2/ARE signaling pathway activation by the curcuminoid.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and is closely linked to oxidative stress. Oxidative stress can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Curcuminoids have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory and antioxidant effects. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitor of NF-κB, and the direct inhibition of NF-κB's ability to bind to DNA.

Caption: Inhibition of the NF-κB signaling pathway by the curcuminoid.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro antioxidant capacity of a compound like this compound.

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound, a naturally occurring curcuminoid, holds promise as a potent antioxidant. While specific quantitative data on its radical scavenging activity remains to be fully elucidated in the scientific literature, its structural similarity to other well-characterized antioxidant diarylheptanoids suggests significant potential. The antioxidant effects of this compound are likely mediated through both direct radical scavenging and the modulation of key cellular signaling pathways, including the Keap1-Nrf2/ARE and NF-κB pathways. Further research is warranted to precisely quantify its in vitro antioxidant capacity and to fully understand its mechanisms of action, which could pave the way for its development as a novel therapeutic agent for conditions associated with oxidative stress.

References

Preliminary Cytotoxicity Screening of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a naturally occurring curcuminoid found in species such as Curcuma longa (turmeric). This document summarizes the cytotoxic potential of this compound against various cell lines, details relevant experimental protocols, and explores potential signaling pathways involved in its mechanism of action, based on available scientific literature.

Introduction

This compound is a diarylheptanoid that has garnered interest for its potential pharmacological properties. As a structural analog of curcumin, it is being investigated for a range of bioactivities, including antioxidant and anticancer effects. Preliminary cytotoxicity screening is a critical first step in the evaluation of a compound's potential as a therapeutic agent. This guide consolidates key findings and methodologies related to the cytotoxic evaluation of this compound and its close analogs.

Cytotoxicity Data

The cytotoxic activity of this compound and its structurally related diarylheptanoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies are summarized in the tables below.

Table 1: Cytotoxicity (IC50) of Diarylheptanoid Analogs Against Human Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Diarylheptanoid Analog 6 | A549 | Lung Carcinoma | 12.31±1.21 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 20.15±1.52 | [1][2] | |

| HeLa | Cervical Carcinoma | 25.43±2.11 | [1][2] | |

| MDA-MB-231 | Breast Adenocarcinoma | 33.46±2.87 | [1][2] | |

| HCT116 | Colorectal Carcinoma | 10.24±0.98 | [1][2] | |

| Diarylheptanoid Analog 16 | A549 | Lung Carcinoma | 15.67±1.34 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 28.76±2.01 | [1][2] | |

| HeLa | Cervical Carcinoma | 18.98±1.55 | [1][2] | |

| MDA-MB-231 | Breast Adenocarcinoma | 21.09±1.89 | [1][2] | |

| HCT116 | Colorectal Carcinoma | 9.87±0.76 | [1][2] | |

| Diarylheptanoid Analog 17 | A549 | Lung Carcinoma | 8.82±0.79 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 10.34±1.02 | [1][2] | |

| HeLa | Cervical Carcinoma | 12.45±1.11 | [1][2] | |

| MDA-MB-231 | Breast Adenocarcinoma | 15.67±1.32 | [1][2] | |

| HCT116 | Colorectal Carcinoma | 6.69±0.54 | [1][2] | |

| Diarylheptanoid Analog 18 | A549 | Lung Carcinoma | 10.11±0.95 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 14.23±1.23 | [1][2] | |

| HeLa | Cervical Carcinoma | 16.78±1.43 | [1][2] | |

| MDA-MB-231 | Breast Adenocarcinoma | 19.87±1.67 | [1][2] | |

| HCT116 | Colorectal Carcinoma | 8.91±0.88 | [1][2] | |

| Diarylheptanoid Analog 19 | A549 | Lung Carcinoma | 22.43±1.98 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 30.12±2.54 | [1][2] | |

| HeLa | Cervical Carcinoma | 28.76±2.31 | [1][2] | |

| MDA-MB-231 | Breast Adenocarcinoma | 25.43±2.13 | [1][2] | |

| HCT116 | Colorectal Carcinoma | 14.54±1.21 | [1][2] |

Table 2: Antiviral Activity (EC50) of this compound

| Compound | Virus | EC50 (µM) | Reference |

| This compound | HCoV-OC43 | 0.16 ± 0.01 | [3][4][5] |

| SARS-CoV-2 | 0.17 ± 0.07 | [3][4][5] |

Experimental Protocols

A generalized protocol for determining the cytotoxicity of this compound using a standard MTT assay is detailed below. This protocol is based on methodologies reported for similar diarylheptanoid compounds.

MTT Assay for Cell Viability

Objective: To assess the effect of this compound on the viability of cancer cells.

Materials:

-

Human cancer cell line (e.g., A549, HCT116)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA.

-

Resuspend cells in fresh complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

-

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally similar diarylheptanoids suggest potential mechanisms of action. A related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells through the modulation of the PI3K/Akt and ERK1/2 pathways.[6] Furthermore, the structurally analogous curcumin and its derivatives are known to suppress the NF-κB signaling pathway.[7][8]

Based on this evidence from closely related molecules, a putative signaling pathway for the cytotoxic effects of this compound is proposed below.

Caption: Putative signaling pathways affected by this compound.

The following diagram illustrates the generalized workflow for the MTT-based cytotoxicity screening described in this guide.

Caption: Experimental workflow for MTT-based cytotoxicity screening.

Conclusion

Preliminary in vitro screening indicates that this compound and its analogs possess cytotoxic and antiviral properties. The data presented in this guide, compiled from various scientific sources, suggest that these compounds warrant further investigation as potential therapeutic agents. The provided experimental protocol offers a standardized method for assessing their cytotoxic effects, and the putative signaling pathways offer a starting point for mechanistic studies. Future research should focus on elucidating the precise molecular targets and signaling cascades modulated by this compound to fully understand its therapeutic potential.

References

- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Curcumin [1,7-bis(4-hydroxy-3-methoxyphenyl)-1-6-heptadine-3,5-dione; C21H20O6] sensitizes human prostate cancer cells to tumor necrosis factor-related apoptosis-inducing ligand/Apo2L-induced apoptosis by suppressing nuclear factor-kappaB via inhibition of the prosurvival Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a curcuminoid, a natural product found in species like turmeric (Curcuma longa) and torch ginger (Etlingera elatior).[1] This symmetrical diarylheptanoid exhibits significant biological activities, including potent antioxidant properties and antiviral effects.[1] Notably, it has been identified as a promising inhibitor of the SARS-CoV-2 nucleocapsid (N) protein, a crucial component in the viral life cycle, demonstrating potential as a therapeutic agent for COVID-19.[2][3][4] This document provides detailed protocols for the chemical synthesis of this compound, along with relevant characterization data and an overview of its biological mechanism of action.

Synthesis of this compound

The synthesis is proposed via a sequential Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds between an aldehyde and a ketone. The overall reaction scheme involves two main steps:

-

Step 1: Synthesis of the intermediate, (E)-4-(4-hydroxyphenyl)but-3-en-2-one. This involves the condensation of one equivalent of 4-hydroxybenzaldehyde with acetone.

-

Step 2: Synthesis of the final product. The intermediate from Step 1 is then reacted with a second equivalent of 4-hydroxybenzaldehyde to yield this compound.

A recent study reported a synthetic route to this compound, which they designated N-17, with a yield of 30%.[2]

Experimental Protocols

Step 1: Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one (Intermediate)

This procedure is based on the principles of the Claisen-Schmidt condensation.

-

Reagents and Materials:

-

4-hydroxybenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add acetone (1.5 to 2 equivalents) to the solution and stir until homogeneous.

-

Slowly add an aqueous solution of sodium hydroxide (10%) dropwise to the reaction mixture while stirring at room temperature.

-

Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product does not precipitate, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound

This step involves the condensation of the intermediate with another molecule of 4-hydroxybenzaldehyde.

-

Reagents and Materials:

-

(E)-4-(4-hydroxyphenyl)but-3-en-2-one (from Step 1)

-

4-hydroxybenzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the intermediate, (E)-4-(4-hydroxyphenyl)but-3-en-2-one (1 equivalent), and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide (10%) dropwise to the mixture while stirring.

-

The reaction mixture is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with dilute hydrochloric acid to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate). A reported eluent is petroleum ether-ethyl acetate = 1:1 (v/v).[2][5]

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₃ | [6] |

| Molecular Weight | 292.33 g/mol | |

| Appearance | Yellow powder | [7] |

| Melting Point | 147-148 °C | [7] |

| ¹H NMR (600 MHz, MeOD) | δ 7.66 (d, J = 15.8 Hz, 1H), 7.58–7.52 (m, 3H), 7.42 (d, J = 8.5 Hz, 2H), 7.01 (dd, J = 15.6, 10.6 Hz, 2H), 6.93 (dd, J = 15.4, 10.8 Hz, 1H), 6.83 (d, J = 8.5 Hz, 2H), 6.79 (d, J = 8.5 Hz, 2H), 6.65 (d, J = 15.1 Hz, 1H) | [2][5] |

| ¹³C NMR (150 MHz, MeOD) | δ 190.33, 160.21, 158.80, 144.64, 143.67, 142.25, 130.23, 128.79, 127.94, 127.10, 126.30, 123.93, 121.91, 115.54, 115.37 | [2][5] |

| HRMS (m/z) | Calculated for C₁₉H₁₇O₃ [M+H]⁺: 293.1172, Found: 293.1178 | [2] |

Table 2: Biological Activity Data of this compound

| Assay | Target/Virus | Result | Reference |

| Antiviral Activity (EC₅₀) | HCoV-OC43 | 0.16 ± 0.01 μM | [2][5] |

| Antiviral Activity (EC₅₀) | SARS-CoV-2 | 0.17 ± 0.07 μM | [2][3][5] |

| Binding Affinity (Kd) | SARS-CoV-2 N-NTD | 13.52 ± 3.21 μM | [2] |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Proposed antiviral mechanism of action against SARS-CoV-2.

References

- 1. Synthesis and Evaluation of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones as Curcumin-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claisen-Schmidt Condensation [cs.gordon.edu]

- 3. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 4. Demethylation of vanillin. , Hive Novel Discourse [chemistry.mdma.ch]

- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 6. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Quantification of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One is a curcuminoid, a natural antioxidant found in plants such as turmeric (Curcuma longa) and torch ginger (Etlingera elatior)[1]. As a member of the curcuminoid family, it shares structural similarities with curcumin, demethoxycurcumin, and bisdemethoxycurcumin. These compounds are of significant interest in pharmaceutical research due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, a widely used and reliable technique for the analysis of curcuminoids. Additionally, an overview of a Liquid Chromatography-Mass Spectrometry (LC-MS) method is provided for applications requiring higher sensitivity and selectivity.

Principle of Analysis

The primary analytical method described is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their polarity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, which for curcuminoids is typically around 425 nm. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Analytical Methods

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This is the most common method for the analysis of curcuminoids due to its robustness, reliability, and accessibility.

Experimental Protocol

a) Apparatus and Reagents

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

HPLC-grade acetonitrile and methanol.

-

HPLC-grade water.

-

Formic acid or orthophosphoric acid.

-

Reference standard of this compound.

b) Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific matrices and instrumentation.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-15 min: 40-60% B15-20 min: 60-80% B20-25 min: 80% B25-30 min: 40% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 425 nm |

c) Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

d) Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, tissue homogenate, herbal extract, pharmaceutical formulation). A general procedure for an extract is provided below.

-

Accurately weigh a known amount of the sample.

-

Extract the analyte using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or vortexing.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

e) Data Analysis and Quantification

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the samples by interpolating the peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

Caption: General workflow for the quantification of this compound by HPLC-UV.

Data Presentation: Representative HPLC-UV Method Validation Parameters for Curcuminoids

The following table summarizes typical validation parameters for HPLC-UV methods for curcuminoids, which can be expected for a validated method for this compound.

| Parameter | Typical Range | Reference |

| Linearity (r²) | > 0.99 | [2][3] |

| Linear Range | 0.1 - 100 µg/mL | [2][4] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [2][3] |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | [2][3] |

| Accuracy (% Recovery) | 95 - 105% | [3] |

| Precision (% RSD) | < 5% | [2][4] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples with low concentrations of the analyte, LC-MS is the method of choice.

Protocol Overview

a) Chromatographic Conditions

The HPLC conditions are generally similar to those used for HPLC-UV, but often with shorter run times and smaller column dimensions (e.g., 50-100 mm length, 2.1 mm internal diameter). The use of volatile mobile phase modifiers like formic acid or ammonium acetate is essential for compatibility with mass spectrometry.

b) Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.

-

Scan Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, or full scan for qualitative analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard.

-

MRM Transitions: The precursor ion (the deprotonated molecule [M-H]⁻) and a suitable product ion would need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Workflow for LC-MS Analysis

Caption: A typical workflow for quantitative analysis using LC-MS.

Data Presentation: Expected LC-MS Method Performance

LC-MS methods offer significantly lower detection and quantification limits compared to HPLC-UV.

| Parameter | Expected Range |

| Linearity (r²) | > 0.99 |

| Linear Range | 0.1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

Method Validation

Any analytical method developed for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.